1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone
Description
1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone (CAS: 548470-11-7) is a synthetic organic compound featuring a pyrrolidine ring linked to an ethanone group, which is further substituted with a 2,4,6-trichlorophenoxy moiety. The pyrrolidine nitrogen likely confers basicity, while the trichlorophenoxy group contributes to lipophilicity and electronic effects. This compound is structurally analogous to several bioactive molecules, including enzyme inhibitors and cytotoxic agents, though its specific applications remain understudied .
Properties
CAS No. |
853355-92-7 |
|---|---|
Molecular Formula |
C12H12Cl3NO2 |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
1-pyrrolidin-1-yl-2-(2,4,6-trichlorophenoxy)ethanone |
InChI |
InChI=1S/C12H12Cl3NO2/c13-8-5-9(14)12(10(15)6-8)18-7-11(17)16-3-1-2-4-16/h5-6H,1-4,7H2 |
InChI Key |
VJUITCKRHBLHQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: Pyrrolidine can be synthesized from 1,4-dibromobutane and ammonia.
Attachment of the Ethanone Backbone: The ethanone backbone can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and an appropriate catalyst.
Substitution with 2,4,6-Trichlorophenoxy Group: The final step involves the nucleophilic substitution of the ethanone with 2,4,6-trichlorophenol under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, while the trichlorophenoxy group can influence the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperidine and Piperazine Derivatives
a. 1-(Piperidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone (CAS: 853355-91-6)
- Structural Difference : Replaces pyrrolidine with a six-membered piperidine ring.
- Impact: Piperidine’s reduced ring strain may enhance conformational stability compared to pyrrolidine. The similarity score (0.82 vs. 0.84 for the pyrrolidine analog) suggests minor differences in reactivity or binding .
- Applications : Piperidine derivatives are common in pharmaceuticals due to improved metabolic stability.
b. 1-(4-Methylpiperidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone (CAS: 853355-92-7)
- Structural Difference : Incorporates a 4-methyl group on the piperidine ring.
- This compound has the highest similarity score (0.85) to the target molecule, indicating near-identical electronic profiles .
c. 1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(2,4,5-trichlorophenoxy)ethanone (RN3)
Aryl-Substituted Ethanones with Heterocyclic Moieties
a. 2-(4,6-Dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trichlorophenyl)ethanone (5g)
- Structural Difference: Replaces pyrrolidine with a dibromobenzimidazole group and substitutes phenoxy with trichlorophenyl.
- Impact: Demonstrates potent pro-apoptotic activity in leukemic cells, suggesting that trichlorophenyl groups enhance cytotoxicity compared to phenoxy analogs .
b. Phenoxy-Pyrrolidine Derivatives with Trifluoromethyl Groups
- Example: 3-(2-(Trifluoromethyl)pyrrolidin-1-yl)-ethanone derivatives.
a. Melting Points and Stability
- Target Compound: No direct data available, but structurally similar 2-(phenylthio)-1-(2,4,6-trihydroxyphenyl)ethanone has a melting point of 117–118°C . The trichlorophenoxy group in the target compound may increase melting points due to halogen-based crystallinity.
Biological Activity
1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of insecticidal and herbicidal applications. This article synthesizes available research findings on its biological activity, including case studies and relevant data.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a pyrrolidine ring and a trichlorophenoxy group, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound primarily revolves around its insecticidal properties. The trichlorophenoxy moiety is known to enhance the compound's efficacy against various pests.
Insecticidal Activity
Research has indicated that compounds with similar structures exhibit significant larvicidal activities against mosquito species. For example, studies on pyrrolidine derivatives have shown promising results against Culex quinquefasciatus larvae, with some derivatives demonstrating lower lethal doses than established insecticides like permethrin .
Table 1: Comparative Larvicidal Activity of Pyrrolidine Derivatives
| Compound | Lethal Dose (LD50) µg/mL | Reference |
|---|---|---|
| This compound | TBD | TBD |
| Compound 1e | 26.06 | |
| Compound 1f | 26.89 | |
| Permethrin | 26.14 |
The mechanism by which this compound exerts its biological effects likely involves interference with the nervous system of target organisms. Similar compounds have been shown to inhibit neurotransmitter function or disrupt ion channels in insects.
Case Study 1: Larvicidal Efficacy
In a controlled study, various pyrrolidine derivatives were synthesized and tested for their larvicidal activity against Culex quinquefasciatus. The results indicated that certain derivatives were significantly more effective than traditional insecticides. The study employed a Mannich base condensation method for synthesis and evaluated compounds using FTIR and NMR techniques for structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
